Foreword: The Azetidine Ring - A Motif of Strategic Importance
Foreword: The Azetidine Ring - A Motif of Strategic Importance
An In-depth Technical Guide to the Chemical Properties of Ethyl Azetidine-2-carboxylate
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with precisely controlled three-dimensional structure is paramount. Small, strained heterocyclic systems have emerged as powerful tools for introducing conformational rigidity and unique pharmacological profiles. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, holds a privileged position. Ethyl azetidine-2-carboxylate, as a readily accessible and versatile derivative, serves as a critical gateway to this chemical space. It is more than a mere building block; it is a proline analogue that can induce significant biological effects and a conformationally constrained scaffold for drug design. This guide provides an in-depth exploration of its core chemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive technical resource.
Molecular Structure and Physicochemical Characteristics
Ethyl azetidine-2-carboxylate is the ethyl ester of azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid. The defining feature is the saturated four-membered ring, which imparts significant ring strain (~26 kcal/mol), influencing its geometry and reactivity. Unlike the five-membered ring of its analogue, proline, the azetidine ring is more planar and rigid. This conformational constraint is a key attribute leveraged in drug design.
Caption: 2D structure of ethyl azetidine-2-carboxylate.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | Ethyl azetidine-2-carboxylate | [1] |
| Synonyms | Ethyl (2R)-azetidine-2-carboxylate | [1] |
| CAS Number | 162698-21-7 (for hydrochloride salt) | [2] |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [3] |
| Appearance | Typically a colorless oil or low-melting solid | Inferred |
| Solubility | Soluble in water (as hydrochloride salt), methanol, ethanol, dichloromethane, ethyl acetate | [4], Inferred |
Spectroscopic Profile
Characterization of ethyl azetidine-2-carboxylate relies on standard spectroscopic techniques. The expected spectral data are summarized below.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Absorption |
| ¹H NMR | CH (α-carbon) | ~4.5 - 4.9 ppm (t) |
| O-CH₂ (ethyl) | ~4.2 - 4.4 ppm (q) | |
| Ring CH₂ (adjacent to N) | ~3.5 - 3.8 ppm (m) | |
| Ring CH₂ (adjacent to CH) | ~2.3 - 2.8 ppm (m) | |
| NH | ~2.0 - 5.0 ppm (br s, concentration dependent) | |
| CH₃ (ethyl) | ~1.2 - 1.4 ppm (t) | |
| ¹³C NMR | C=O (ester) | ~170 - 175 ppm |
| O-CH₂ (ethyl) | ~60 - 63 ppm | |
| CH (α-carbon) | ~58 - 62 ppm | |
| Ring CH₂ (adjacent to N) | ~44 - 48 ppm | |
| Ring CH₂ (adjacent to CH) | ~23 - 27 ppm | |
| CH₃ (ethyl) | ~13 - 15 ppm | |
| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (broad) |
| C-H Stretch | 2850 - 3000 cm⁻¹ | |
| C=O Stretch (ester) | ~1735 - 1750 cm⁻¹ (strong) | |
| C-N Stretch | 1000 - 1250 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 129 |
| Acylium Ion ([M-OEt]⁺) | m/z = 84 | |
| Ring Fragmentation | Characteristic patterns |
Note: Data are estimations based on typical values for similar structures and general spectroscopic principles.[5][6] Actual values may vary depending on solvent and experimental conditions.
Synthesis and Purification
The synthesis of ethyl azetidine-2-carboxylate is most commonly achieved through the esterification of its parent amino acid, L-azetidine-2-carboxylic acid. However, the true synthetic challenge lies in the efficient, and often enantioselective, construction of the strained azetidine ring itself.
Synthetic Strategy Overview
A prevalent and cost-effective strategy begins with readily available chiral precursors like L-aspartic acid or L-homoserine.[7] The key step involves an intramolecular cyclization to form the four-membered ring. This is typically achieved by converting a hydroxyl group at the γ-position of a homoserine derivative into a good leaving group (e.g., tosylate or iodide), which is then displaced by the nitrogen atom.[7]
Caption: General synthetic workflow from L-aspartic acid.
Experimental Protocol: Synthesis of L-Azetidine-2-carboxylic Acid from L-Aspartic Acid (Adapted)
This protocol outlines the key steps for forming the parent acid. The final esterification is a standard procedure.
Causality: The choice of L-aspartic acid is driven by its low cost and the presence of the required four-carbon backbone with the correct stereochemistry.[7] The Boc protecting group is used for the amine as it is stable to the reduction and activation steps but easily removed under acidic conditions.
-
Protection and Esterification: L-aspartic acid is first protected on the nitrogen (e.g., with (Boc)₂O) and the α-carboxyl group is selectively esterified (e.g., as a tert-butyl ester).[7]
-
Selective Reduction: The unprotected β-carboxyl group is selectively reduced to a primary alcohol. This is a critical step, often achieved via a mixed anhydride intermediate followed by reduction with a mild reducing agent like NaBH₄ to avoid reduction of the ester.[7] This forms an N-Boc-L-homoserine ester derivative.
-
Hydroxyl Activation: The γ-hydroxyl group of the homoserine derivative is converted into a good leaving group. A common method is reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.
-
Intramolecular Cyclization: The N-Boc-γ-tosyl-L-homoserine ester is treated with a base (e.g., sodium hydride) to deprotonate the Boc-protected amine. The resulting anion acts as a nucleophile, displacing the tosylate group in an intramolecular Sₙ2 reaction to form the N-Boc-azetidine-2-carboxylate ring.
-
Deprotection: The Boc and tert-butyl ester protecting groups are removed simultaneously by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane.[7]
-
Purification: The resulting L-azetidine-2-carboxylic acid is typically purified by ion-exchange chromatography or recrystallization.
-
Final Esterification: L-azetidine-2-carboxylic acid is refluxed in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄ or via thionyl chloride) to yield ethyl azetidine-2-carboxylate. The product is then isolated by extraction and purified by distillation or silica gel chromatography.
Chemical Reactivity and Stability
The reactivity of ethyl azetidine-2-carboxylate is governed by three main features: the secondary amine, the ester functional group, and the inherent strain of the azetidine ring.
-
N-Functionalization: The secondary amine is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-arylation. This is the most common site for modification when using the molecule as a scaffold in drug synthesis.
-
Ester Group Reactions: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reaction with amines.
-
Ring Stability: The azetidine ring is thermally stable but can be susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under catalytic hydrogenation, which can cleave the C-N bonds.
Stability and Storage: Ethyl azetidine-2-carboxylate should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][8] It is incompatible with strong oxidizing agents and strong acids.[4][8] Under normal conditions, it is considered stable.[4]
Applications in Medicinal Chemistry and Drug Development
The unique structural and chemical properties of the azetidine moiety make it a highly valuable component in modern drug discovery.
Proline Mimicry and Biological Consequences
Azetidine-2-carboxylic acid is a structural analogue of the proteinogenic amino acid proline.[9] This similarity allows it to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains during protein synthesis.[9][10]
Caption: Misincorporation of Aze as a proline mimic.
This "Trojan horse" strategy has profound biological consequences. The smaller, more rigid azetidine ring disrupts the secondary and tertiary structures of proteins that rely on the specific conformational kink provided by proline. This can lead to protein misfolding, aggregation, and loss of function.[11][12] This property is responsible for the natural toxicity and teratogenic effects of Aze found in plants like lily-of-the-valley.[9][11][13] Researchers exploit this effect to study protein folding and to design novel antimicrobial or anticancer agents.
Conformationally Constrained Scaffold
In rational drug design, ethyl azetidine-2-carboxylate serves as a conformationally restricted building block. Replacing a more flexible fragment of a drug molecule with the rigid azetidine scaffold can:
-
Lock in a Bioactive Conformation: By reducing the number of rotatable bonds, the molecule is pre-organized into a shape that fits the target receptor more effectively, potentially increasing potency and selectivity.
-
Improve Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to open-chain analogues.
-
Enhance Physicochemical Properties: The nitrogen atom can serve as a hydrogen bond acceptor or be protonated to improve solubility.
(S)-azetidine-2-carboxylic acid is a known and valuable intermediate in the synthesis of potent thrombin inhibitors, highlighting its practical application in developing clinically relevant pharmaceuticals.[14]
Safety and Handling
While specific toxicity data for the ethyl ester is limited, the parent compound, azetidine-2-carboxylic acid, is known to be toxic and teratogenic.[13][15] Therefore, appropriate precautions must be taken.
Table 3: Safety and Handling Guidelines
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[4][8][16] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or aerosols.[8][17] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[4][16] |
| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16][17] |
| First Aid: Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[16] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[16] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[16] |
| Spill Cleanup | Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation.[4][17] |
Conclusion
Ethyl azetidine-2-carboxylate is a molecule of significant strategic value for chemical and biological research. Its properties are defined by the strained, conformationally rigid four-membered ring, which makes it a powerful proline mimic and a versatile scaffold for medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage the unique attributes of this important building block to explore new biological frontiers and design the next generation of therapeutic agents.
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